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Compound of Interest

(R)-2-Hydroxy-2-phenylpropanoic
Compound Name: d
aci

Cat. No.: B1270345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Hydroxy-2-phenylpropanoic acid, also known as (R)-Atrolactic acid. The information is
compiled from various spectroscopic databases and is intended to support research and
development activities. This document presents available data for *H NMR, 3C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry, along with detailed experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-2-
phenylpropanoic acid. It is important to note that some of the available data does not specify
the stereoisomer and may correspond to the racemic mixture.

Table 1: *H NMR Spectroscopic Data for 2-(2-Hydroxyphenyl)propionic Acid (Positional Isomer)

Note: Experimental *H NMR data for (R)-2-Hydroxy-2-phenylpropanoic acid was not readily
available in the public domain at the time of this compilation. The following data is for a
positional isomer, 2-(2-hydroxyphenyl)propionic acid, and is provided for comparative
purposes.[1]
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Chemical Shift (ppm) Multiplicity Assighment

7.522 m Aromatic protons
7.333 m Aromatic protons
7.259 m Aromatic protons
1.626 S Methyl protons (-CHs)

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: The following data is reported to be available in the SpectraBase database (Spectrum ID:
5ZrCIEVERE) for 2-Hydroxy-2-phenylpropanoic acid hydrate, sourced from Fluka AG.[2]
Specific peak values are not publicly available without a subscription.

Data Source Solvent

SpectraBase Not Specified

Table 3: Infrared (IR) Spectroscopy Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: An ATR-IR spectrum for 2-Hydroxy-2-phenylpropanoic acid hydrate is reported in the
SpectraBase database (Spectrum ID: ES53QNdE28H), acquired on a Bruker Tensor 27 FT-IR.
[3] Key absorption bands characteristic of the functional groups are expected in the following
regions.
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Functional Group Expected Absorption Range (cm™?)
O-H (Carboxylic Acid) 3300 - 2500 (broad)

O-H (Alcohol) 3550 - 3230 (broad)

C-H (Aromatic) 3100 - 3000

C-H (Aliphatic) 3000 - 2850

C=0 (Carboxylic Acid) 1760 - 1690

C=C (Aromatic) 1600 - 1450

C-O 1320 - 1000

Table 4: Mass Spectrometry Data for Atrolactic Acid

Note: The following data is from the NIST Chemistry WebBook for Atrolactic acid (racemic 2-
Hydroxy-2-phenylpropanoic acid) obtained by electron ionization (EI).[4][5]

m/z Relative Intensity Possible Fragment
121 100 [M - COOH]*

105 High [C7HsO]*

77 High [CeHs]*

43 High [CHsCO]*

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based
on standard laboratory practices for the analysis of solid organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule. For chiral molecules
like (R)-2-Hydroxy-2-phenylpropanoic acid, NMR with a chiral solvating agent can be used to
determine enantiomeric purity.
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Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of (R)-2-Hydroxy-2-phenylpropanoic acid in approximately 0.7 mL of
a deuterated solvent (e.g., Chloroform-d, DMSO-ds) in an NMR tube.

o To determine enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-
trifluoroethanol) may be added to the solution. This will induce separate signals for the R
and S enantiomers.

e Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 16 or 32 scans).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required due to the lower natural abundance of 13C.
» Data Processing:

o The raw data (Free Induction Decay - FID) is Fourier transformed.

o The resulting spectrum is phased and baseline corrected.
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o Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS)
at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o A small amount of the solid (R)-2-Hydroxy-2-phenylpropanoic acid is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide).

e |nstrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped
with an ATR accessory.[3]

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is recorded.

o The sample is then brought into contact with the crystal, and a pressure arm is applied to
ensure good contact.

o The sample spectrum is then recorded. The instrument software automatically subtracts
the background spectrum.

o Spectra are typically collected in the range of 4000-400 cm~* with a resolution of 4 cm~1,
» Data Processing:

o The resulting spectrum displays absorbance or transmittance as a function of
wavenumber (cm™1).

o Major absorption peaks are identified and correlated with specific functional groups.
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Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EI):

Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (for volatile derivatives). The
sample is vaporized in the ion source.

lonization:

o In the ion source, the vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV).[2][6] This causes the ejection of an electron from the molecule,
forming a molecular ion (M*e), which can then undergo fragmentation.[2][6]

Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

o An electron multiplier or similar detector records the abundance of each ion.

Data Processing:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

o The peak with the highest m/z often corresponds to the molecular ion, confirming the
molecular weight. Other peaks represent fragment ions, which provide structural
information.

Mandatory Visualization
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The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.

NMR Spectroscopy
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Caption: General experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270345#spectroscopic-data-for-r-2-hydroxy-2-
phenylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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